1-Benzyl-3-bromopyrrolidin-2-one
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Overview
Description
1-Benzyl-3-bromopyrrolidin-2-one is a chemical compound with the molecular formula C11H12BrNO. It is a derivative of pyrrolidinone, featuring a bromine atom at the third position and a benzyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyrrolidin-2-one. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-bromopyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted pyrrolidinones
- Alcohol derivatives
- Oxidized pyrrolidinones
Scientific Research Applications
1-Benzyl-3-bromopyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3-bromopyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
- 1-Benzyl-3-chloropyrrolidin-2-one
- 1-Benzyl-3-iodopyrrolidin-2-one
- 1-Benzyl-3-fluoropyrrolidin-2-one
Comparison: 1-Benzyl-3-bromopyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different substitution and reaction patterns. Additionally, the bromine atom’s reactivity can be advantageous in certain synthetic applications, making this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-3-bromopyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDALTJHKFDANJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444100 |
Source
|
Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-84-9 |
Source
|
Record name | 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77868-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-bromopyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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